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Compound of Interest

Compound Name: Ir(piq)3

Cat. No.: B7856150

Introduction

Tris(1-phenylisoquinoline)iridium(lll) [Ir(piq)3] is a highly efficient deep-red phosphorescent
emitter utilized in the fabrication of Organic Light-Emitting Diodes (OLEDS). Its excellent
thermal stability and high photoluminescence quantum yield make it a material of significant
interest for applications in displays and solid-state lighting. This document provides a
comprehensive guide for researchers, scientists, and drug development professionals on the
experimental setup and protocols for fabricating Ir(piq)3-based OLEDs and measuring their
electroluminescence characteristics.

Experimental Workflow

The overall process for fabricating and characterizing an Ir(piq)3-based OLED is outlined
below. The primary method for depositing the organic layers and the metal cathode is vacuum
thermal evaporation, which allows for precise control over film thickness and purity.
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Caption: Overall workflow for Ir(piq)3 OLED fabrication and characterization.
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Experimental Protocols
Substrate Preparation: Indium Tin Oxide (ITO) Glass
Cleaning

A thorough cleaning of the ITO-coated glass substrate is critical to ensure good film adhesion
and device performance.

Initial Cleaning: Secure the ITO substrates in a substrate rack. Immerse the rack in a beaker
containing a 1% (by volume) solution of Hellmanex Il in deionized water.

e Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
e Rinsing: Thoroughly rinse the substrates with deionized water.

» Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol
(IPA) for 15 minutes each.

e Final Rinse and Drying: Rinse the substrates again with deionized water and dry them using
a stream of high-purity nitrogen gas.

e Plasma Treatment: Immediately before loading into the deposition chamber, treat the
substrates with oxygen plasma for 5-10 minutes. This step removes any remaining organic
residues and increases the work function of the ITO, which improves hole injection.

Device Fabrication: Vacuum Thermal Evaporation

The following protocol describes the fabrication of a typical multi-layer OLED structure by
vacuum thermal evaporation. The base pressure of the vacuum chamber should be below 5 x
10~ Torr.

Device Architecture: ITO/HTL/EML/ETL/ EIL / Cathode
e Hole Transport Layer (HTL) Deposition:
o Material: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

o Thickness: 40 nm

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Deposition Rate: 1-2 A/s

o Emissive Layer (EML) Deposition:

[e]

Host Material: 4,4'-N,N'-dicarbazole-biphenyl (CBP)

o

Dopant Material: Tris(1-phenylisoquinoline)iridium(lil) (Ir(piq)3)

[¢]

Doping Concentration: 6-10% (co-evaporated)

[e]

Thickness: 30 nm

Deposition Rate (Host): 1-2 A/s

[e]

o

Deposition Rate (Dopant): Adjusted to achieve the desired doping concentration.
o Electron Transport Layer (ETL) Deposition:
o Material: Tris(8-hydroxyquinolinato)aluminum (Alg3)
o Thickness: 20 nm
o Deposition Rate: 1-2 A/s
o Electron Injection Layer (EIL) Deposition:
o Material: Lithium Fluoride (LiF)
o Thickness: 1 nm
o Deposition Rate: 0.1-0.2 A/s
o Cathode Deposition:
o Material: Aluminum (Al)
o Thickness: 100 nm

o Deposition Rate: 5-10 A/s
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The deposition rates and thicknesses should be monitored in-situ using a quartz crystal
microbalance.

Electroluminescence Measurement Protocol

All measurements should be conducted in a dark, inert environment (e.g., a nitrogen-filled
glovebox) to prevent degradation of the device.

e Equipment:
o Source Measure Unit (SMU)
o Spectroradiometer or a spectrometer coupled with a calibrated photodiode
o Probe station
o Current Density-Voltage-Luminance (J-V-L) Measurement:
o Connect the SMU to the anode (ITO) and cathode (Al) of the OLED.

o Apply a voltage sweep from 0 V to a voltage sufficient to observe significant light emission
(e.g., 10-15 V) in incremental steps.

o At each voltage step, record the current flowing through the device and the luminance
measured by the photodiode/spectroradiometer positioned in front of the active pixel.

o Calculate the current density (J) by dividing the current by the active area of the pixel.
e Electroluminescence (EL) Spectrum Measurement:

o Apply a constant voltage or current to the device to achieve a specific luminance (e.g., 100
cd/m2 or 1000 cd/m?).

o Measure the emitted light spectrum using the spectroradiometer. Record the intensity at
each wavelength.

Data Presentation and Analysis
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Performance Metrics Calculation

From the J-V-L data and the EL spectrum, the following key performance metrics can be
calculated:

o Current Efficiency (n_c):

o Formula: n_c (cd/A) = Luminance (cd/m?) / Current Density (A/m?)
» Power Efficiency (n_p):

o Formula: n_p (Im/W) = 1t * Luminance (cd/m?) / (Current Density (A/m2) * Voltage (V))
o External Quantum Efficiency (EQE, n_ext):

o The EQE is the ratio of the number of photons emitted from the device to the number of
electrons injected. It can be calculated from the total radiant flux and the current.[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the energy level relationships and charge transport processes
within the Ir(piq)3-based OLED.
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Caption: Energy level diagram and charge carrier flow in the OLED.

Quantitative Data Summary

The performance of Ir(piq)3-based OLEDs is highly dependent on the device architecture,
particularly the choice of host material for the emissive layer and the doping concentration.

Below are tables summarizing typical performance data.

Table 1: Performance of a Standard Ir(piq)3 OLED Device
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Parameter

Value

Device Structure

ITO/NPB(40nm)/CBP:Ir(piq)3(9%,
20nm)/BCP(10nm)/Alg3(30nm)/LiF(1nm)/Al(100

nm)

Turn-on Voltage

~3.0V

Maximum Luminance

> 10,000 cd/m?

Maximum Current Efficiency ~9.3 cd/A
Maximum Power Efficiency ~8.0 Im/W
External Quantum Efficiency (EQE) ~9.5%
Peak Emission Wavelength ~623 nm

CIE Coordinates (X, y)

(0.68, 0.33)[2]

Table 2: Comparative Performance of Red-Emitting Iridium Complexes in Different Host

Materials[3][4]

Max. Luminance (cd/m?®) @

Host Material Emitter Voltage
CBP Ir(dmpqQ)z(acac) 293 @ 14V
mCP Ir(dmpq)z(acac) 91 @ 14V
TAPC Ir(dmpq)z(acac) 62 @ 10V
TCTA Ir(dmpq)z(acac) 45 @ 14V

Note: Ir(dmpg)z(acac) is another red-emitting iridium complex, and this data illustrates the

significant impact of the host material on device performance.

Table 3: Effect of Doping Concentration on Device Performance
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Doping Current Efficiency Power Efficiency

Concentration (cdIA) (Im/w) EQE (%)
5% 8.5 7.2 8.1
% 9.1 7.8 9.0
9% 9.3 8.0 9.5
12% 8.8 7.5 8.6

Note: The optimal doping concentration is typically in the range of 6-10%. Higher
concentrations can lead to efficiency losses due to aggregation-caused quenching.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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